N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](4-hydroxyphenyl)amino}cyclohexanecarboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, phenyl rings, and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohexanecarboxamide structure, followed by the introduction of the 2,6-dimethylphenyl group and the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The final step involves the acetylation of the 4-hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide groups can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide groups would produce amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H31N3O5 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]-4-hydroxyanilino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H31N3O5/c1-20-9-8-10-21(2)27(20)32-30(39)31(17-6-3-7-18-31)34(22-13-15-23(35)16-14-22)26(36)19-33-28(37)24-11-4-5-12-25(24)29(33)38/h4-5,8-16,35H,3,6-7,17-19H2,1-2H3,(H,32,39) |
InChI Key |
MWACPDJSTWKVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)O)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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